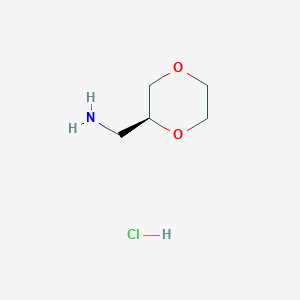

(2S)-1,4-Dioxane-2-methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQNAKGJOGYMDZ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CO1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523541-96-9 | |

| Record name | 1,4-Dioxane-2-methanamine, hydrochloride (1:1), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523541-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (2S)-1,4-Dioxane-2-methanamine hydrochloride

Introduction

(2S)-1,4-Dioxane-2-methanamine hydrochloride is a chiral heterocyclic compound with potential applications in pharmaceutical research and development. As a primary amine hydrochloride salt, its physicochemical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to formulation stability and target engagement. This guide provides a comprehensive overview of the essential physical properties of this molecule, detailing the experimental methodologies for their determination and elucidating their significance in the context of drug discovery and development. While specific experimental data for this compound is not widely published, this document serves as a procedural framework for its complete physical characterization.

Chemical Identity

A thorough understanding of a compound's physical properties begins with its fundamental chemical identity.

| Property | Value | Source |

| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [1][2] |

| CAS Number | 1523541-96-9 | [1][3][4] |

| Molecular Formula | C5H12ClNO2 | [1][2] |

| Molecular Weight | 153.61 g/mol | [2][4] |

| Chemical Structure |  | |

| Canonical SMILES | Cl.NC[C@H]1COCCO1 | [1][2] |

| InChI Key | LPQNAKGJOGYMDZ-JEDNCBNOSA-N | [1][2] |

Melting Point and Thermal Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[5] For a pure substance, this occurs over a narrow temperature range.[6] In pharmaceutical sciences, the melting point is a fundamental indicator of purity and is crucial for quality control.[5] Impurities typically depress the melting point and broaden the melting range.[6] For a hydrochloride salt, the melting point can also provide insights into the stability of the crystal lattice.

Significance in Drug Development

-

Purity Assessment: A sharp and consistent melting point is a primary indicator of a pure compound.

-

Identification: The melting point is a key physical constant that can be used to identify a substance.

-

Formulation Development: Knowledge of the melting point is essential for manufacturing processes such as milling, granulation, and tablet compression, as well as for identifying potential issues with thermal stability.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting point range using a digital melting point apparatus, a standard and reliable method.[7]

Step-by-Step Methodology:

-

Sample Preparation:

-

Capillary Tube Loading:

-

Tamp the open end of a capillary melting point tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. To facilitate packing, the capillary tube can be dropped through a long glass tube onto the benchtop.[7]

-

Repeat until the packed sample height is 2-3 mm.[7]

-

-

Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

For an unknown compound, a rapid initial heating (e.g., 10-20 °C/min) can be performed to determine an approximate melting range.

-

Allow the apparatus to cool, then insert a new sample.

-

Set the starting temperature to at least 20 °C below the approximate melting point.

-

Heat at a slow, controlled rate (1-2 °C/min) to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Data Interpretation:

-

A narrow melting range (0.5-2 °C) is indicative of high purity.

-

A broad melting range suggests the presence of impurities or that the substance decomposes upon melting.

-

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is the property of a substance to dissolve in a solvent to form a homogeneous solution.[4] For oral drug candidates, aqueous solubility is a critical factor influencing absorption and bioavailability.[4] Poorly soluble compounds often exhibit low and variable absorption.[4] As an amine hydrochloride salt, this compound is expected to be water-soluble. However, its solubility in various pH buffers and organic solvents is important for formulation and purification.

Significance in Drug Development

-

Bioavailability: A drug must be in solution to be absorbed across biological membranes.[4]

-

Formulation: Solubility data guides the selection of appropriate vehicles for liquid formulations and influences the dissolution rate of solid dosage forms.

-

Purification: Differential solubility in various organic solvents is the basis for crystallization, a primary method for purification.

Experimental Protocol: pH-Solubility Profile

This protocol describes the determination of the equilibrium solubility of the compound at different pH values, which is crucial for predicting its behavior in the gastrointestinal tract.

Step-by-Step Methodology:

-

Preparation of Buffers: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Sample Preparation:

-

Add an excess amount of this compound to a known volume of each buffer in separate vials. The excess solid ensures that equilibrium saturation is achieved.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Analysis:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer to generate a pH-solubility profile.

-

Caption: Workflow for pH-Solubility Profiling.

Optical Rotation

This compound is a chiral molecule, meaning it exists as a non-superimposable mirror image. Chiral compounds have the ability to rotate the plane of polarized light, a property known as optical activity.[8] The specific rotation is a standardized measure of this rotation and is a characteristic physical constant for a chiral substance.[8][9]

Significance in Drug Development

-

Chiral Identity and Purity: Specific rotation confirms the stereochemical identity of the compound and can be used to determine its enantiomeric purity.

-

Quality Control: It is a critical parameter for ensuring the correct enantiomer is present in the final drug substance, as different enantiomers can have vastly different pharmacological and toxicological profiles.

Experimental Protocol: Specific Rotation Measurement

This protocol outlines the measurement of specific rotation using a polarimeter.[9]

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh a known mass of this compound.

-

Dissolve the compound in a suitable solvent (e.g., methanol or water) in a volumetric flask to a known concentration (c), typically expressed in g/mL.

-

-

Polarimeter Setup:

-

Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up.

-

Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

-

-

Measurement:

-

Rinse and fill the sample cell of a known path length (l), in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and record the observed rotation (α) in degrees.

-

-

Calculation:

-

Calculate the specific rotation [α] using the formula: [α] = α / (l * c)

-

The specific rotation is typically reported with the temperature and wavelength, e.g., [α]D^20.

-

Acidity Constant (pKa)

The pKa is a measure of the acidity of a compound. For an amine hydrochloride, it represents the equilibrium between the protonated (ammonium) and the free amine forms. The pKa value is critical as it determines the ionization state of the molecule at a given pH.

Significance in Drug Development

-

Solubility and Absorption: The ionization state significantly affects a drug's solubility and its ability to permeate biological membranes. Generally, the non-ionized form is more lipid-soluble and can cross cell membranes more easily.

-

Target Binding: The charge of a molecule can influence its binding to the target receptor.

-

Formulation: pKa is crucial for selecting appropriate salt forms and for developing stable formulations.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Solution Preparation:

-

Accurately weigh the this compound and dissolve it in a known volume of water or a water-cosolvent mixture.

-

-

Titration:

-

Calibrate a pH meter with standard buffers.

-

Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

-

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the number and connectivity of hydrogen atoms in the molecule. For this compound, one would expect to see distinct signals for the protons on the dioxane ring, the methylene bridge, and the amine group. The chemical shifts and coupling patterns would confirm the structure. The protons on the carbon adjacent to the nitrogen would be deshielded.[10]

-

¹³C NMR: Shows the number of different carbon environments. For this compound, due to its chirality, all five carbon atoms are expected to be chemically non-equivalent and should give rise to five distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For an amine hydrochloride, characteristic absorptions would include:

-

N-H stretching: Broad and strong bands in the region of 3000-2700 cm⁻¹ are characteristic of the ammonium (NH3+) group.[11]

-

N-H bending: Asymmetric and symmetric bending vibrations for the NH3+ group typically appear around 1625-1500 cm⁻¹.[11]

-

C-O stretching: Strong bands for the ether linkages in the dioxane ring are expected in the 1250-1050 cm⁻¹ region.

-

C-N stretching: This vibration for aliphatic amines is typically found in the 1250–1020 cm⁻¹ range.[12]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule. For this compound, using electrospray ionization (ESI) in positive mode, one would expect to see the molecular ion of the free base [M+H]⁺ at m/z 118.1. The fragmentation pattern would likely involve cleavage of the bond alpha to the nitrogen atom, a characteristic fragmentation for amines.[13][14][15][16]

Additional Physical Properties

Appearance

The compound is expected to be a white to off-white crystalline solid, which is typical for small molecule hydrochloride salts.

Loss on Drying (LOD)

This test determines the amount of volatile matter (e.g., water or residual solvents) in the sample. It is an important quality control parameter. The procedure is detailed in USP General Chapter <731>.[17][18][19][20] A low LOD value is indicative of a pure, dry substance.

Conclusion

The physical properties of this compound are fundamental to its characterization and potential development as a pharmaceutical agent. While specific experimental data is not yet widely available, the established methodologies outlined in this guide provide a robust framework for researchers to generate the necessary data. A thorough understanding and documentation of these properties, in accordance with regulatory guidelines such as those from the ICH[21][22][23][24], are essential for any future development of this compound.

References

-

The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines. (n.d.). Retrieved from [Link]

-

General Chapters: <731> LOSS ON DRYING. (n.d.). U.S. Pharmacopeia. Retrieved from [Link]

-

Loss on Drying (LOD). (n.d.). PharmaSciences. Retrieved from [Link]

-

<731> Loss on Drying. (n.d.). USP-NF. Retrieved from [Link]

-

Video: Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

-

<731> Loss on Drying. (2024, June 28). USP-NF. Retrieved from [Link]

-

Chapter 731 - LOSS ON DRYING. (n.d.). Scribd. Retrieved from [Link]

-

GCMS Section 6.15. (n.d.). Whitman People. Retrieved from [Link]

-

Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved from [Link]

-

Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. (n.d.). EMA. Retrieved from [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019, September 1). Spectroscopy Online. Retrieved from [Link]

-

ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. (n.d.). Retrieved from [Link]

-

6.5: Amine Fragmentation. (2022, July 3). Chemistry LibreTexts. Retrieved from [Link]

-

Salt Selection in Drug Development. (n.d.). Pharmaceutical Technology. Retrieved from [Link]

-

Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). EMA. Retrieved from [Link]

-

1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents. (n.d.). PubMed. Retrieved from [Link]

-

ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025, October 15). ECA Academy. Retrieved from [Link]

-

DETECTION LIMITS FOR CHIRAL AMINO ACIDS USING A POLARIZATION CAMERA. (n.d.). Universities Space Research Association. Retrieved from [Link]

-

The infrared spectra of secondary amines and their salts. (2025, October 5). ResearchGate. Retrieved from [Link]

-

ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (n.d.). ECA Academy. Retrieved from [Link]

-

Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. (2016, January 23). ResearchGate. Retrieved from [Link]

-

Specific Rotation. (n.d.). Chemistry Steps. Retrieved from [Link]

-

A general method to predict optical rotations of chiral molecules from their structures. (2023, February 6). RSC Publishing. Retrieved from [Link]

-

1H and 13C NMR signal shifts of the dioxane internal standard in solutions of the dysprosium and thulium aqua complexes. (2025, August 10). ResearchGate. Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023, February 8). PMC - NIH. Retrieved from [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. (2012, June 12). Retrieved from [Link]

-

(A) 1 H NMR spectra after heating 2 in dioxane-d 8 at 0, 13, and 78 h,. (n.d.). ResearchGate. Retrieved from [Link]

-

Optical activity and specific rotation. (n.d.). OrgoSolver. Retrieved from [Link]

-

5.3: Optical Activity. (2023, January 28). Chemistry LibreTexts. Retrieved from [Link]

-

13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of. (2025, November 15). Doc Brown's Chemistry. Retrieved from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved from [Link]

-

24.10 Spectroscopy of Amines. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]

-

1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation of. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

What is Melting Point?. (n.d.). Mettler Toledo. Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

IR: amines. (n.d.). Retrieved from [Link]

-

1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364. (n.d.). PubChem. Retrieved from [Link]

-

Amine Unknowns. (n.d.). Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]

- 3. parchem.com [parchem.com]

- 4. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]

- 5. mt.com [mt.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgosolver.com [orgosolver.com]

- 9. Specific Rotation - Chemistry Steps [chemistrysteps.com]

- 10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. The High-Resolution Mass Spectral Fragmentation Pathways of Primary Aromatic Amines [hnxb.org.cn]

- 14. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 15. GCMS Section 6.15 [people.whitman.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uspbpep.com [uspbpep.com]

- 18. pharmasciences.in [pharmasciences.in]

- 19. â©731⪠Loss on Drying [doi.usp.org]

- 20. scribd.com [scribd.com]

- 21. ema.europa.eu [ema.europa.eu]

- 22. database.ich.org [database.ich.org]

- 23. ema.europa.eu [ema.europa.eu]

- 24. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

An In-Depth Technical Guide to (2S)-1,4-Dioxane-2-methanamine hydrochloride: A Chiral Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-1,4-Dioxane-2-methanamine hydrochloride, with the CAS number 1523541-96-9, is a chiral heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a stereochemically defined 1,4-dioxane ring and a primary amine functionality, makes it a valuable synthon for introducing specific spatial arrangements and functionalities into complex drug molecules.[3] The constrained nature of the dioxane ring can impart favorable conformational rigidity to a drug candidate, potentially enhancing its binding affinity and selectivity for biological targets.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and potential applications of this important chiral intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and process development. Key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1523541-96-9 | [1][2] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2] |

| Molecular Weight | 153.61 g/mol | [1][2] |

| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [2] |

| SMILES | Cl.NC[C@H]1COCCO1 | [1] |

| Appearance | White to off-white solid | [4] |

| Purity | Typically ≥97% | [1] |

| Storage | Store at room temperature or under inert gas at 2-8°C | [1][4] |

Synthesis and Purification

The causality behind this proposed synthetic route lies in the sequential conversion of the primary alcohol to a good leaving group (tosylate), followed by displacement with an azide, and subsequent reduction to the primary amine. This sequence is a robust and widely used method for the synthesis of primary amines from alcohols. The final step involves the formation of the hydrochloride salt for improved stability and handling.

digraph "Synthetic_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.6];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="(2S)-1,4-Dioxan-2-yl-methanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Step1 [label="Tosyl Protection\n(Tos-Cl, Pyridine)"];

Intermediate1 [label="(2S)-1,4-Dioxan-2-yl-methyl\ntosylate"];

Step2 [label="Azide Displacement\n(NaN3, DMF)"];

Intermediate2 [label="(2S)-2-(Azidomethyl)\n-1,4-dioxane"];

Step3 [label="Reduction\n(H2, Pd/C or LiAlH4)"];

Intermediate3 [label="(2S)-1,4-Dioxane-2-methanamine\n(Free Base)"];

Step4 [label="Salt Formation\n(HCl in Ether/Dioxane)"];

End [label="(2S)-1,4-Dioxane-2-methanamine\nhydrochloride", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1;

Step1 -> Intermediate1;

Intermediate1 -> Step2;

Step2 -> Intermediate2;

Intermediate2 -> Step3;

Step3 -> Intermediate3;

Intermediate3 -> Step4;

Step4 -> End;

}

Standard analytical workflow for characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the dioxane ring protons, typically in the range of 3.0-4.0 ppm. The aminomethyl protons (CH₂-NH₂) would likely appear as a multiplet deshielded by the adjacent nitrogen and chiral center. The NH₃⁺ protons of the hydrochloride salt would be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbons of the dioxane ring are expected in the range of 60-75 ppm. The aminomethyl carbon would likely appear around 40-50 ppm.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be the method of choice. The expected molecular ion for the free base [M+H]⁺ would be at m/z 118.08.

Purity and Enantiomeric Excess (ee)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques would be used to assess the chemical purity of the compound.

-

Chiral HPLC: To confirm the enantiomeric purity, a chiral stationary phase would be required. This is a critical analysis to ensure the stereochemical integrity of the (S)-enantiomer.

Applications in Drug Discovery

This compound serves as a valuable chiral building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[6] The 1,4-dioxane moiety can act as a bioisostere for other cyclic systems and can influence physicochemical properties such as solubility and metabolic stability. The primary amine provides a versatile handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into diverse molecular scaffolds.

While specific examples of marketed drugs synthesized directly from this intermediate are not prominently documented in publicly accessible literature, its structural motif is found in various biologically active compounds. For instance, the related morpholine ring system is a key component of the antidepressant drug viloxazine.[7][8][9][10][11] The strategic use of chiral building blocks like this compound is a key strategy in modern drug discovery to optimize the pharmacological and pharmacokinetic properties of new chemical entities.[3]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data sheets, the compound is classified as harmful and an irritant.[2]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a specialized yet highly valuable chiral building block for drug discovery and medicinal chemistry. Its well-defined stereochemistry and versatile primary amine functionality offer chemists a powerful tool for the synthesis of complex and stereochemically pure molecules. While detailed public information on its specific applications and analytical data is limited, its structural features and the proposed synthetic route underscore its potential for the development of novel therapeutics. As the demand for enantiomerically pure drug candidates continues to grow, the importance of such chiral synthons in the pharmaceutical industry is undeniable.

References

-

Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs. (1999). Bioorganic & Medicinal Chemistry. [Link]

- Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.).

-

Viloxazine | New Drug Approvals. (n.d.). New Drug Approvals. [Link]

- Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.).

-

Productdetails. (n.d.). Uyanik. [Link]

- Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole. (n.d.).

-

1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9. (n.d.). Molbase. [Link]

- Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride. (n.d.).

-

1,4-Dioxane. (n.d.). NIST WebBook. [Link]

- Crystalline solid forms of 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole. (n.d.).

-

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride. (n.d.). MySkinRecipes. [Link]

Sources

- 1. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1523541-96-9 [chemicalbook.com]

- 5. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 6. (R)-(1,4-Dioxan-2-yl)methanamine hydrochloride [myskinrecipes.com]

- 7. Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. CA2795408A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

(2S)-1,4-Dioxane-2-methanamine hydrochloride molecular structure

An In-Depth Technical Guide to the Molecular Structure of (2S)-1,4-Dioxane-2-methanamine Hydrochloride

Abstract

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and synthetic research. As a bifunctional molecule, it incorporates a rigid 1,4-dioxane scaffold, a defined stereocenter at the C2 position, and a reactive primary aminomethyl group. Presented as a stable hydrochloride salt, this compound serves as a valuable building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. This technical guide provides a comprehensive examination of its molecular structure, stereochemistry, physicochemical properties, and spectroscopic characterization. Furthermore, it delves into established synthetic pathways, analytical protocols, and key applications, offering researchers and drug development professionals a thorough understanding of this versatile chemical entity.

Introduction and Nomenclature

This compound is a synthetic organic compound valued for its specific three-dimensional arrangement.[1] Its structure is foundational for creating enantiomerically pure molecules, a critical requirement in modern drug development where stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.

-

IUPAC Name : [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride[2]

-

Synonyms : (S)-1,4-Dioxane-2-methanamine Hydrochloride, 1-[(2S)-1,4-Dioxan-2-yl]methanamine hydrochloride[1][6]

The molecule's utility stems from the combination of the hydrophilic, conformationally restricted dioxane ring and the synthetically versatile primary amine, making it a desirable fragment for library synthesis and lead optimization campaigns.

Molecular Structure and Stereochemistry

The defining characteristics of this compound arise from the interplay of its core scaffold, chiral center, and functional group.

The 1,4-Dioxane Ring Conformation

The 1,4-dioxane ring is a six-membered heterocycle containing two ether oxygen atoms at positions 1 and 4. To minimize steric and torsional strain, the ring predominantly adopts a chair conformation , analogous to cyclohexane. In this conformation, the substituents on the ring carbons can occupy either axial or equatorial positions. The aminomethyl group at the C2 position preferentially occupies the equatorial position to minimize 1,3-diaxial interactions, leading to a more stable energetic state.

The (2S) Stereocenter

The prefix "(2S)" denotes the absolute configuration at the C2 carbon, the molecule's sole stereocenter. This configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The substituents on the C2 carbon are prioritized as follows:

-

-O- (in-ring ether oxygen at position 1) : Highest priority.

-

-CH₂- (in-ring carbon at position 3) : Second priority.

-

-CH₂NH₃⁺ (aminomethyl sidechain) : Third priority.

-

-H (hydrogen atom) : Lowest priority.

When viewing the molecule with the lowest priority group (hydrogen) pointing away, the path from the highest to the lowest priority (1 → 2 → 3) proceeds in a counter-clockwise direction, defining the "S" configuration. The precise control of this stereocenter is paramount for its application in asymmetric synthesis.

The Protonated Aminomethyl Group

The molecule is supplied as a hydrochloride salt, meaning the primary amine of the methanamine sidechain is protonated to form an ammonium cation (-CH₂NH₃⁺). The positive charge is balanced by a chloride anion (Cl⁻). This salt form confers several advantages:

-

Enhanced Stability : It is generally more crystalline and less susceptible to degradation than the corresponding free base.

-

Increased Water Solubility : The ionic nature significantly improves solubility in aqueous and polar protic solvents.

-

Simplified Handling : The free base is a volatile liquid, whereas the salt is a stable solid at room temperature.[3]

The C2-C(sidechain) bond is a rotatable single bond, allowing the ammonium group some conformational flexibility relative to the dioxane ring.[8]

Figure 1: Molecular structure of this compound, highlighting the (S)-stereocenter at the C2 position.

Physicochemical Properties

A summary of key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source |

| Molecular Weight | 153.61 g/mol | [2][3][8] |

| Exact Mass | 153.0556563 Da | [8] |

| Appearance | Solid (typical) | [3] |

| Purity | ≥97% (typical) | [2][3][7] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 3 | [8] |

| Topological Polar Surface Area | 44.5 Ų | [8] |

| Rotatable Bond Count | 1 | [8] |

Spectroscopic and Analytical Characterization

Unambiguous identification and purity assessment rely on a combination of spectroscopic techniques. The causality for selecting specific methods lies in their ability to probe different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

-

¹H NMR : Due to the chiral center, the protons on the dioxane ring carbons (C3, C5, C6) are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, often as complex multiplets due to mutual coupling. The protons of the -CH₂-NH₃⁺ group will also be observable.

-

¹³C NMR : The molecule is expected to show five distinct carbon signals, corresponding to the five unique carbon environments (C2, C3, C5, C6, and the sidechain -CH₂).

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~3.0 - 3.2 | Multiplet | -CH₂-NH₃⁺ |

| ¹H | ~3.5 - 4.0 | Complex Multiplets | Dioxane ring protons (8H) |

| ¹³C | ~40 - 45 | CH₂ | -CH₂-NH₃⁺ |

| ¹³C | ~65 - 75 | CH₂, CH | Dioxane ring carbons |

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their vibrational frequencies.

-

N-H Stretching : Strong, broad absorptions in the range of 3000-3300 cm⁻¹ are characteristic of the ammonium (NH₃⁺) group.

-

C-H Stretching : Absorptions between 2850-3000 cm⁻¹ correspond to the C-H bonds of the CH₂ groups.

-

C-O-C Stretching : A strong, characteristic absorption band around 1100 cm⁻¹ is indicative of the ether linkages in the dioxane ring.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. Using a technique like Electrospray Ionization (ESI), the cation [M-Cl]⁺ would be observed, corresponding to the protonated free base with a mass of 118.08 Da (C₅H₁₂NO₂⁺).

Protocol: Acquiring a ¹H NMR Spectrum

This protocol describes a self-validating system for obtaining a high-quality ¹H NMR spectrum. The choice of a deuterated polar solvent is critical due to the ionic nature of the hydrochloride salt.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.

Materials:

-

This compound (5-10 mg)

-

Deuterium oxide (D₂O) or DMSO-d₆ (0.6 mL)

-

NMR tube (5 mm)

-

Pipettes and vial

Methodology:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the compound into a clean, dry vial. Causality: This amount provides sufficient concentration for a good signal-to-noise ratio without causing line broadening. b. Add ~0.6 mL of D₂O to the vial. Causality: D₂O is chosen as the solvent to solubilize the salt and to avoid a large interfering solvent proton peak. c. Vortex the vial until the solid is completely dissolved. d. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup & Shimming: a. Insert the tube into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal from the D₂O solvent. Trustworthiness: A stable lock ensures field stability during acquisition. c. Shim the magnetic field to optimize its homogeneity. A well-shimmed sample will exhibit sharp, symmetrical peaks. Trustworthiness: This step is critical for resolving complex multiplets and obtaining accurate coupling constants.

-

Spectrum Acquisition: a. Acquire a standard one-dimensional proton spectrum using a 90° pulse angle. b. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm). c. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by referencing the residual HDO peak to 4.79 ppm. d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, coupling patterns, and integrals to confirm the structure.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound requires a stereoselective approach. A plausible route, adapted from related syntheses, involves the conversion of a chiral precursor. One such method involves the transformation of (2S)-1,4-dioxane-2-methyl-4-methyl p-toluenesulfonate.[10]

The key steps are:

-

Nucleophilic Substitution : The tosylate, an excellent leaving group, is displaced by an amine source. In a high-pressure autoclave, the tosylate is reacted with methylamine in an alcohol solvent.[10]

-

Acidification : After the reaction, the solvent is removed, and the residue is dissolved in a suitable solvent like isopropanol. Hydrochloric acid is then added to precipitate the desired hydrochloride salt.[10]

-

Isolation : The resulting solid is isolated by filtration, yielding the final product with high enantiomeric excess (ee >99%).[10]

The choice to use a chiral starting material and reaction conditions that do not racemize the stereocenter is fundamental to this process. This avoids costly chiral separation steps later on.[10]

Figure 3: Synthetic workflow for the preparation of the target compound from a tosylate precursor.

Applications in Research and Drug Development

The structural motifs present in this compound make it a highly attractive building block for drug discovery:

-

Chiral Amine : Primary amines are fundamental handles for a vast array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of sulfonamides and ureas. The defined stereochemistry allows for the creation of specific interactions with chiral biological targets like enzymes and receptors.

-

1,4-Dioxane Scaffold : The dioxane ring acts as a polar, metabolically stable, and conformationally constrained scaffold. It is often used as a bioisostere for other ring systems to improve physicochemical properties such as solubility and metabolic stability.

-

Scaffold Decoration : It can be readily incorporated into larger molecules to explore new chemical space. Its rigid nature helps to pre-organize appended pharmacophoric elements in a defined spatial orientation, which can enhance binding affinity to a target protein.

Handling, Storage, and Safety

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety.

-

Hazards : The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2][8] It may also cause respiratory irritation.[2][8]

-

Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat when handling this material.[3][11] Work should be conducted in a well-ventilated area or a chemical fume hood.[2]

-

Storage : Store in a tightly sealed container in a cool, dry place at room temperature.[3] The material is a stable salt, but like many amine salts, it can be hygroscopic.

-

First Aid : In case of eye contact, rinse cautiously with water for several minutes.[2][6] If on skin, wash with plenty of soap and water.[6] If swallowed, rinse the mouth and call a poison center or doctor immediately.[2]

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for the construction of complex, stereochemically defined molecules. Its molecular structure, characterized by a stable dioxane chair conformation, an equatorial aminomethyl substituent, and a defined (S)-stereocenter, provides a robust platform for synthetic innovation. A thorough understanding of its properties, spectroscopic signatures, and safe handling is crucial for leveraging its full potential in the fields of pharmaceutical sciences and chemical research.

References

- CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).

-

1-(1,4-Dioxan-2-yl)methanamine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Sampling and Analysis 1,4-Dioxane. Interstate Technology and Regulatory Council (ITRC). [Link]

-

Analytical Methods - Toxicological Profile for 1,4-Dioxane. National Center for Biotechnology Information (NCBI), NIH. [Link]

-

1,4-Dioxane. NIST WebBook. [Link]

-

FT-IR spectra of dioxane and dioxane-water mixture. ResearchGate. [Link]

Sources

- 1. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]

- 4. parchem.com [parchem.com]

- 5. This compound | 1523541-96-9 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound 97% | CAS: 1523541-96-9 | AChemBlock [try.achemblock.com]

- 8. 1-(1,4-Dioxan-2-yl)methanamine hydrochloride | C5H12ClNO2 | CID 45595364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 11. (2R)-1,4-Dioxane-2-methanamine hydrochloride 97% | CAS: 1523541-84-5 | AChemBlock [achemblock.com]

An In-depth Technical Guide to the Chiral Pool Synthesis of (2S)-1,4-Dioxane-2-methanamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust synthetic route to (2S)-1,4-Dioxane-2-methanamine hydrochloride, a valuable chiral building block in contemporary drug discovery. Leveraging the principles of chiral pool synthesis, this guide details a stereocontrolled pathway commencing from readily available (S)-glycidol. Each synthetic step is meticulously described, elucidating the underlying mechanistic principles, experimental protocols, and critical process parameters. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development, offering both theoretical insights and practical guidance for the synthesis of this important chiral amine.

Introduction: The Significance of Chiral 1,4-Dioxane Scaffolds

Chiral 1,4-dioxane moieties are privileged structures in medicinal chemistry, appearing in a variety of biologically active molecules. The defined three-dimensional arrangement of substituents on the dioxane ring can lead to precise interactions with biological targets, making stereochemistry a critical aspect of drug design. (2S)-1,4-Dioxane-2-methanamine, in particular, serves as a key intermediate for the synthesis of complex pharmaceutical agents, where the primary amine handle allows for a wide range of subsequent chemical modifications.

The chiral pool synthesis approach is a powerful strategy for obtaining enantiomerically pure compounds. By starting with a readily available and inexpensive chiral molecule from nature, such as an amino acid, sugar, or, in this case, a derivative of glycerol, the inherent chirality is transferred through a series of chemical transformations to the final product. This strategy obviates the need for chiral resolutions or asymmetric catalysis in later stages, often leading to more efficient and cost-effective synthetic routes. This guide focuses on a practical and scalable synthesis of this compound starting from (S)-glycidol, a versatile C3 chiral synthon.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound (1), points to the key intermediate (2S)-1,4-dioxane-2-methanol (4). The primary amine can be installed from the corresponding alcohol via a two-step sequence involving activation of the alcohol, for example as a tosylate (3), followed by nucleophilic substitution with an amine surrogate. The chiral dioxane ring of intermediate 4 can be constructed through an intramolecular Williamson ether synthesis from a diol precursor (6), which in turn can be accessed by the ring-opening of a protected (S)-glycidol derivative (7) with ethylene glycol. (S)-glycidol (8) is an ideal starting material from the chiral pool.

Caption: Overall synthetic workflow.

Step 1: Protection of (S)-Glycidol

To prevent the free hydroxyl group of (S)-glycidol from interfering in subsequent steps, it is first protected. A benzyl ether is a suitable protecting group due to its stability under the planned reaction conditions and its ease of removal via catalytic hydrogenation.

Protocol:

-

To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add (S)-glycidol (1.0 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield (S)-benzyl glycidyl ether.

Step 2 & 3: Dioxane Ring Formation and Deprotection

The formation of the 1,4-dioxane ring is achieved through a two-step sequence involving the ring-opening of the epoxide followed by an intramolecular Williamson ether synthesis. [1][2]The deprotection of the benzyl group is conveniently carried out by catalytic hydrogenation.

Protocol:

-

Ring-Opening: In a flask equipped with a reflux condenser, dissolve ethylene glycol (5.0 eq.) in anhydrous THF. Add sodium metal (1.0 eq.) in small portions and stir until all the sodium has reacted to form sodium ethyleneglycolate. To this solution, add (S)-benzyl glycidyl ether (1.0 eq.) and reflux the mixture for 4-6 hours. Cool to room temperature and neutralize with a mild acid (e.g., ammonium chloride solution). Extract the product with ethyl acetate, dry the organic phase, and concentrate to obtain the crude diol intermediate.

-

Cyclization & Deprotection: The crude diol is dissolved in a suitable solvent such as ethanol. To this solution, add a catalytic amount of Palladium on carbon (10% w/w). The mixture is then stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) for 18-24 hours. [3]The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield (2S)-1,4-Dioxane-2-methanol. [3]

Compound Formula MW ( g/mol ) Appearance | (2S)-1,4-Dioxane-2-methanol | C5H10O3 | 118.13 | Colorless to light yellow liquid |

Table 1: Properties of the key intermediate (2S)-1,4-Dioxane-2-methanol. [4]

Step 4: Activation of the Primary Alcohol

The primary alcohol of (2S)-1,4-Dioxane-2-methanol is activated as a tosylate to facilitate nucleophilic substitution.

Protocol:

-

Dissolve (2S)-1,4-Dioxane-2-methanol (1.0 eq.) in anhydrous dichloromethane and cool to 0 °C.

-

Add triethylamine (1.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give (2S)-(1,4-dioxan-2-yl)methyl 4-methylbenzenesulfonate, which can often be used in the next step without further purification.

Step 5: Introduction of the Amino Group via the Azide Route

A reliable method for converting the tosylate to a primary amine is through a two-step process involving an azide intermediate. This method avoids the over-alkylation issues that can occur with direct amination using ammonia. [5][6] Protocol:

-

Azide Formation: Dissolve the crude tosylate from the previous step in dimethylformamide (DMF). Add sodium azide (1.5 eq.) and heat the mixture to 60-80 °C for 12-16 hours. Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude (2S)-2-(azidomethyl)-1,4-dioxane.

-

Azide Reduction: Dissolve the crude azide in THF or methanol. Add a reducing agent such as lithium aluminum hydride (LiAlH4) in THF at 0 °C, or perform catalytic hydrogenation using Pd/C and a hydrogen source. [7][8]For the LiAlH4 reduction, after the reaction is complete, quench carefully by the sequential addition of water and aqueous NaOH. Filter the resulting solids and concentrate the filtrate.

Step 6: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Protocol:

-

Dissolve the crude (2S)-1,4-Dioxane-2-methanamine in a suitable solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.

-

Collect the solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a white solid.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Analysis | (2S)-1,4-Dioxane-2-methanol | (2S)-1,4-Dioxane-2-methanamine HCl |

| ¹H NMR | Consistent with the structure, showing characteristic shifts for the dioxane ring and hydroxymethyl protons. [3] | Characteristic shifts for the dioxane ring and aminomethyl protons, with a downfield shift of the amine protons. |

| ¹³C NMR | Expected number of signals for the 5 unique carbons. | Expected number of signals for the 5 unique carbons. |

| Mass Spec | [M+H]⁺ corresponding to the molecular weight. | [M+H]⁺ for the free amine corresponding to its molecular weight. |

| Chiral HPLC | Determination of enantiomeric excess. | Determination of enantiomeric excess. |

| Melting Point | N/A (liquid) | To be determined and compared with literature values. |

Table 2: Analytical characterization summary.

Safety Considerations

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Reagents such as sodium hydride, lithium aluminum hydride, and sodium azide are hazardous and must be handled with extreme care according to established safety protocols.

Conclusion

This guide has outlined a detailed and practical synthetic route for the preparation of this compound from the chiral pool starting material, (S)-glycidol. The described pathway employs robust and well-established chemical transformations, ensuring high stereochemical fidelity. By providing clear, step-by-step protocols and explaining the rationale behind the synthetic strategy, this document serves as a valuable resource for researchers and professionals engaged in the synthesis of chiral building blocks for pharmaceutical applications.

References

-

Davies, S. G. (n.d.). Amine Synthesis. Chem. 2320. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]

-

Bartoli, G., Bartolacci, M., Giuliani, A., Marcantoni, E., & Torregiani, E. (2005). Efficient Transformation of Azides to Primary Amines Using the Mild and Easily Accessible CeCl3·7H2O/NaI System. The Journal of Organic Chemistry, 70(1), 169–174. [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(1,4-Dioxan-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(1,4-Dioxan-2-yl)methanol. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. (2S)-1,4-Dioxan-2-yl-methanol | 406913-93-7 [amp.chemicalbook.com]

- 4. (S)-(1,4-Dioxan-2-yl)methanol | C5H10O3 | CID 44429359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.weber.edu [faculty.weber.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

- 8. Amine synthesis by azide reduction [organic-chemistry.org]

(2S)-1,4-Dioxane-2-methanamine hydrochloride as a chiral building block

<Technical Guide: (2S)-1,4-Dioxane-2-methanamine hydrochloride as a Chiral Building Block >

A Senior Application Scientist's Perspective on Synthesis and Utility

Introduction: The Strategic Value of Chiral Building Blocks

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is paramount. Chirality, the property of "handedness," governs the interaction between a drug and its biological target. Consequently, more than half of all small-molecule drugs approved are chiral compounds.[1] The use of enantiomerically pure starting materials, or chiral building blocks, is a cornerstone of efficient and predictable pharmaceutical development.[1][2] It allows for the direct construction of the desired enantiomer of a drug candidate, bypassing costly and complex chiral separations later in the synthesis and minimizing the risk of off-target effects from an unwanted enantiomer.[1][2]

Chiral amines, in particular, are crucial structural motifs found in a vast array of natural products and pharmaceuticals.[3][4] The development of robust methods for their synthesis, such as asymmetric hydrogenation and biocatalysis, has been a major focus of chemical research.[3][5][6] this compound emerges as a particularly valuable chiral building block. Its structure combines a stereochemically defined primary amine with a 1,4-dioxane ring, a heterocyclic motif known to improve physicochemical properties like solubility, which is a critical factor for oral bioavailability. This guide provides an in-depth look at the properties, synthesis, and strategic application of this versatile building block for researchers in medicinal chemistry and process development.

Physicochemical and Structural Properties

A thorough understanding of a building block's properties is the foundation for its successful application in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1523541-96-9 | [7][8][9] |

| Molecular Formula | C5H12ClNO2 | [7][10] |

| Molecular Weight | 153.61 g/mol | [7][10] |

| IUPAC Name | [(2S)-1,4-dioxan-2-yl]methanamine;hydrochloride | [7] |

| Appearance | White powder | [11] |

| Purity | Typically ≥97% | [9][12] |

| Canonical SMILES | Cl.NC[C@H]1COCCO1 | [7][9] |

| Storage | Room Temperature, in a dry, dark, and ventilated place | [9][11] |

The hydrochloride salt form enhances the stability and handling of this primary amine, which would otherwise be a volatile and potentially air-sensitive liquid. For reaction purposes, the free base is typically generated in situ by treatment with a suitable base.

Synthesis of the Chiral Building Block

The availability of a scalable and enantiomerically pure synthesis is critical for any chiral building block. A patented method for producing the related (2R) enantiomer provides significant insight into a viable pathway for the (2S) form.[13] The strategy relies on asymmetric synthesis to establish the chiral center early, avoiding difficult resolutions.

A plausible synthetic sequence, adapted from the literature, involves the following key transformations:[13]

-

Asymmetric Epoxidation/Ring-Opening: A prochiral starting material is converted to a chiral intermediate. For instance, a kinetic resolution technique can be employed to selectively react one enantiomer of a racemic mixture, leaving the desired chiral precursor.[13]

-

Intramolecular Cyclization: The molecule is then induced to form the 1,4-dioxane ring.

-

Functional Group Transformation: The resulting intermediate, often an alcohol, is converted into a leaving group, such as a tosylate.

-

Amination and Salt Formation: The tosylate is displaced with an amine source (e.g., ammonia or a protected equivalent), followed by treatment with hydrochloric acid to yield the final product.

This approach highlights the use of established, reliable reactions to build complexity and chirality in a controlled manner. A patent describes heating (2S)-1,4-dioxin-2-methyl-4-methyl p-toluenesulfonate with methylamine in an autoclave, followed by the addition of hydrochloric acid, to produce the corresponding amine hydrochloride salt in high yield (91.6%) and excellent enantiomeric excess (99.5% ee).[13]

Key Synthetic Applications in Drug Discovery

The primary amine of (2S)-1,4-Dioxane-2-methanamine serves as a versatile chemical handle for introducing the chiral dioxane moiety into a target molecule. The most common and powerful applications involve the formation of carbon-nitrogen bonds.

Workflow for C-N Bond Formation

The general workflow for utilizing this building block is straightforward and can be adapted to various synthetic strategies, including library synthesis for hit-finding and lead optimization.

Caption: General workflow for utilizing the chiral building block.

Amide Bond Formation

The formation of an amide bond is one of the most common reactions in medicinal chemistry.[14] The free amine of (2S)-1,4-Dioxane-2-methanamine can be readily coupled with carboxylic acids or their activated derivatives.

-

With Acyl Chlorides/Anhydrides: This is a direct and often high-yielding reaction. The free amine, typically in the presence of a non-nucleophilic base like triethylamine or DIPEA to scavenge the generated HCl, reacts rapidly with the acyl chloride at low temperatures (e.g., 0 °C to room temperature) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

With Carboxylic Acids: Standard peptide coupling reagents are employed. This is the preferred method when working with complex molecules or to avoid the harsh conditions of forming acyl chlorides. Common coupling agents include HATU, HOBt/EDC, or T3P. The choice of reagent and conditions is crucial to minimize side reactions and ensure high yield and purity.[14]

Representative Protocol: Amide Coupling with a Carboxylic Acid

-

Free Base Generation: Dissolve this compound (1.0 eq) in DCM. Add a suitable organic base such as triethylamine (1.1 eq) and stir for 15-20 minutes.

-

Activation: In a separate flask, dissolve the carboxylic acid (1.05 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF. Stir for 10 minutes at room temperature to form the activated ester.

-

Coupling: Add the solution of the free amine to the activated ester solution.

-

Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring by LC-MS.

-

Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Reductive Amination

Reductive amination is a powerful method for forming substituted amines from carbonyl compounds (aldehydes and ketones).[5] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced to the target amine.

Caption: Key steps in a reductive amination reaction.

The choice of reducing agent is critical. Mild, selective reagents like sodium triacetoxyborohydride (STAB) are preferred because they are stable in acidic conditions used to catalyze imine formation and are selective enough not to reduce the starting carbonyl compound.

Representative Protocol: Reductive Amination with an Aldehyde

-

Setup: To a solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in dichloroethane (DCE), add triethylamine (1.2 eq) followed by sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Work-up: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the residue by silica gel chromatography to afford the desired secondary amine.

Case Study: Application in Active Pharmaceutical Ingredient (API) Synthesis

While specific examples in publicly available literature are often protected by patents, the structural motif of (2S)-1,4-Dioxane-2-methanamine is highly attractive for incorporation into APIs. The dioxane ring acts as a bioisostere for other groups and can improve metabolic stability and pharmacokinetic properties.[1] Its incorporation via the methods described above allows for the systematic exploration of structure-activity relationships (SAR) in a drug discovery program.

For example, in the synthesis of a hypothetical kinase inhibitor, the dioxane-methanamine could be coupled to a heterocyclic core (e.g., a pyrimidine or purine) via nucleophilic aromatic substitution (SNAr) or used in a reductive amination to append a solubilizing group that projects into the solvent-exposed region of the kinase's ATP-binding site. The chirality introduced would be critical for ensuring a precise fit and optimal target engagement.

Safety and Handling

As a primary amine hydrochloride salt, this compound requires standard laboratory precautions.[7]

-

Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[7][9] Wash hands thoroughly after handling.[7]

Conclusion

This compound is a high-value chiral building block that provides a reliable method for introducing a stereochemically defined primary amine coupled with a beneficial heterocyclic moiety. Its utility in fundamental synthetic transformations like amide coupling and reductive amination makes it a strategic tool for medicinal chemists and drug development professionals. By enabling the direct and predictable synthesis of chiral targets, it accelerates the discovery and development of new, safer, and more effective medicines.

References

- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.

- Ordóñez, M., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.

- Tang, T., et al. (2025). Electrochemical synthesis of chiral amines and amino acid derivatives. American Chemical Society.

- ResearchGate. (n.d.). Chiral Amine Synthesis. Methods, Developments and Applications.

- ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews.

- ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. ACS Catalysis.

- Marino, S. T., et al. (n.d.). Synthesis of chiral building blocks for use in drug discovery. PubMed.

- Marino, S. T., et al. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC - NIH.

- Marino, S. T., et al. (2025). Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate.

- Fluorochem. (n.d.). (2S)-1,4-DIOXANE-2-METHANAMINE HCL.

- ChemicalBook. (2025). This compound.

- AChemBlock. (n.d.). This compound 97%.

- Molbase. (n.d.). 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE.

- Google Patents. (n.d.). CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl).

- RongNa Biotechnology Co., Ltd. (n.d.). (2R)-1,4-Dioxane-2-MethanaMine hydrochloride.

- AChemBlock. (2025). This compound 97%.

- Pharmaceutical Technology. (n.d.). Advancing API Synthesis.

Sources

- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 2. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 3. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. This compound | 1523541-96-9 [chemicalbook.com]

- 9. This compound 97% | CAS: 1523541-96-9 | AChemBlock [achemblock.com]

- 10. 1-[(2S)-1,4-DIOXAN-2-YL]METHANAMINE HYDROCHLORIDE | CAS 1523541-96-9 [matrix-fine-chemicals.com]

- 11. (2R)-1,4-Dioxane-2-MethanaMine hydrochloride, CasNo.1523541-84-5 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]

- 12. This compound 97% | CAS: 1523541-96-9 | AChemBlock [try.achemblock.com]

- 13. CN101985441B - Synthesis process of (2R)-(1,4-dioxane-2-yl)-N-methyl-methanamine hydrochloride - Google Patents [patents.google.com]

- 14. pharmtech.com [pharmtech.com]

A Technical Guide to the Discovery and Synthesis of Novel Chiral Amines for Pharmaceutical and Agrochemical Applications

Foreword: The Stereochemical Imperative in Modern Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of biologically active molecules, with an estimated 40-45% of small-molecule pharmaceuticals containing at least one chiral amine moiety.[1][2] The specific three-dimensional arrangement of atoms, or stereochemistry, of these amines is often critical to their therapeutic efficacy and safety, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, the development of efficient, selective, and sustainable methods for the synthesis of enantiomerically pure amines is a paramount objective in drug discovery and development. This guide provides an in-depth exploration of the state-of-the-art methodologies for the discovery and synthesis of novel chiral amines, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Asymmetric Amine Synthesis: A Comparative Overview

The contemporary landscape of chiral amine synthesis is dominated by three powerful and often complementary strategies: transition-metal catalysis, biocatalysis, and organocatalysis. The choice of method is dictated by a multitude of factors including substrate scope, desired enantioselectivity, scalability, and economic and environmental considerations.

Transition-Metal Catalysis: The Power of Asymmetric Hydrogenation

Transition-metal catalyzed asymmetric hydrogenation of prochiral imines and enamines stands as one of the most direct and efficient routes to valuable α-chiral amines.[1][2] This methodology has been successfully implemented on an industrial scale, exemplified by the multi-ton production of the herbicide (S)-metolachlor.[2]

The success of this approach hinges on the design and synthesis of modular chiral ligands that, when complexed with a transition metal such as rhodium, iridium, or ruthenium, create a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer.[1][2]

Causality in Catalyst Selection: The choice of metal and ligand is critical and is determined by the specific substrate. For instance, chiral rhodium complexes with diphosphine ligands have proven highly effective for the hydrogenation of N-acetyl enamines.[3] In contrast, for the asymmetric hydrogenation of N-alkyl/aryl imines, chiral iridium catalysts containing phosphine oxazoline ligands often exhibit superior performance.[3]

Workflow for Transition-Metal Catalyzed Asymmetric Hydrogenation

Caption: Workflow for Asymmetric Hydrogenation.

Biocatalysis: The Precision of Enzymes

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions.[4][5] Amine transaminases (ATAs) are a prominent class of enzymes that catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde, producing a chiral amine.[5][6]

The development of both (S)- and (R)-selective ω-transaminases has expanded the synthetic utility of this method, allowing for the formation of both enantiomers of a target chiral amine with high optical purity.[5] A landmark example of the industrial application of biocatalysis is the synthesis of sitagliptin, the active ingredient in the anti-diabetic drug Januvia®. An engineered transaminase replaced a rhodium-catalyzed asymmetric hydrogenation process, resulting in a more efficient, economical, and environmentally benign manufacturing process.[7]

Self-Validating System: The high specificity of enzymes often leads to the production of a single enantiomer, minimizing the need for extensive chiral purification. The reaction progress and enantiomeric excess can be monitored using standard analytical techniques, providing a self-validating system.

Catalytic Cycle of a Transaminase

Caption: Transaminase Catalytic Cycle.

Organocatalysis: The Metal-Free Alternative

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. Chiral primary and secondary amines have emerged as highly versatile and powerful catalysts in a wide range of enantioselective reactions.[8] These catalysts operate through the formation of transient chiral intermediates, such as enamines or iminium ions, which then react with a nucleophile in a stereocontrolled manner.[9]

Causality in Catalyst Design: The structure of the organocatalyst is paramount to its success. For example, diarylprolinol silyl ethers are highly effective catalysts for reactions proceeding via iminium-ion activation of α,β-unsaturated aldehydes.[10] The steric hindrance provided by the bulky groups on the catalyst directs the incoming nucleophile to one face of the iminium ion, resulting in high enantioselectivity.[10]

Enantiomeric Purity Analysis: Ensuring Stereochemical Integrity

The synthesis of a chiral amine is only half the battle; robust analytical methods are required to determine the enantiomeric purity of the product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most common techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely adopted technique for the reliable separation and analysis of chiral compounds.[11][12] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs are particularly effective for resolving a wide range of racemates, including primary amines.[11]

Method Development Considerations: The choice of mobile phase is critical for achieving good separation. For basic analytes like amines, the addition of a basic additive, such as diethylamine (DEA), to the mobile phase is often necessary to achieve good peak shape.[11]